Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10N2O5 and a molecular weight of 262.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a nitrating agent . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Ethyl 8-amino-4-oxo-3,4-dihydroquinoline-3-carboxylate.
Substitution: 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of quinoline-based drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially inhibiting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate: Similar structure but with a hydroxyl group instead of a carbonyl group.
8-Nitroquinoline-3-carboxylic acid: Lacks the ethyl ester group.
4-Oxo-3,4-dihydroquinoline-3-carboxylate: Lacks the nitro group.
Uniqueness
Ethyl 8-nitro-4-oxo-3,4-dihydroquinoline-3-carboxylate is unique due to the presence of both the nitro and ethyl ester groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 8-nitro-4-oxo-3H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)8-6-13-10-7(11(8)15)4-3-5-9(10)14(17)18/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZKFRDLBJHFMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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